2-Methylquinoline-6-thiol

Catalog No.
S8864798
CAS No.
M.F
C10H9NS
M. Wt
175.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylquinoline-6-thiol

Product Name

2-Methylquinoline-6-thiol

IUPAC Name

2-methylquinoline-6-thiol

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

InChI

InChI=1S/C10H9NS/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3

InChI Key

RATYWVRVSKOQOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)S

2-Methylquinoline-6-thiol is an organic compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Its molecular formula is C9H9NSC_9H_9NS, indicating the presence of a methyl group, a thiol group, and a nitrogen atom within its bicyclic structure. The compound exhibits a unique arrangement of substituents that contributes to its chemical reactivity and potential biological activity.

Typical of thiol and quinoline derivatives:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The quinoline ring may be reduced to form dihydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with alkyl halides or acyl chlorides.

These reactions demonstrate the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules.

Research indicates that 2-Methylquinoline-6-thiol exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The thiol group is known to interact with various biological targets, potentially disrupting cellular processes. This interaction can lead to the inhibition of enzymes and proteins crucial for cell survival, thereby exhibiting therapeutic potential against certain diseases .

The synthesis of 2-Methylquinoline-6-thiol typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available 2-methylquinoline.
  • Thiolating Agent Reaction: The introduction of the thiol group can be achieved through the reaction with thiourea or other thiolating agents under basic conditions.
  • Optimization: Conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.

Alternative synthetic routes may involve direct thiation methods or modifications of existing quinoline derivatives.

2-Methylquinoline-6-thiol has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block for developing novel therapeutic agents targeting infectious diseases and cancer.
  • Material Science: The compound is explored for its potential in creating materials with specific optical or electronic properties due to its unique chemical structure.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic compounds, particularly in heterocyclic chemistry .

Studies on the interactions of 2-Methylquinoline-6-thiol with biological systems have shown promising results:

  • Enzyme Inhibition: The compound's ability to form covalent bonds with enzymes suggests potential applications in drug design, particularly for inhibitors targeting specific pathways involved in disease progression.
  • Cellular Mechanisms: Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its biological effects, including its role in apoptosis and cell signaling pathways .

Several compounds share structural similarities with 2-Methylquinoline-6-thiol, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
6-Methoxy-4-methylquinoline-2-thiolContains methoxy group in addition to thiolEnhanced solubility and reactivity
6-Bromo-2-methylquinoline-4-thiolContains bromine instead of a thiolGreater electrophilic character
6-Ethoxy-2-methylquinolin-4-olContains ethoxy instead of thiolPotential for different biological activity
5-Methylquinolin-8-thiolDifferent position of the thiol groupVaries in reactivity due to position

Uniqueness

The uniqueness of 2-Methylquinoline-6-thiol lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a methyl group and a thiol group allows for unique reactivity profiles compared to other similar compounds, making it valuable for targeted applications in research and industry .

Green Synthetic Approaches for Quinoline-Thiol Hybrid Systems

Recent efforts to minimize waste and hazardous reagents have led to innovative green pathways. A prominent method involves the Michael addition of protonated thiourea to α,β-unsaturated carbonyl compounds under aqueous conditions. For example, crotonic acid reacts with thiourea in a hydrochloric acid medium to form an isothiouronium intermediate, which undergoes base-mediated deprotection to yield thiolated products. This approach achieves 68% yield while avoiding toxic solvents, aligning with principles of atom economy.

Alternative routes utilize microwave-assisted cyclocondensation, reducing reaction times from hours to minutes. While not yet applied directly to 2-methylquinoline-6-thiol, analogous quinoline syntheses demonstrate 30–40% energy savings compared to conventional heating.

Table 1: Comparison of Green Synthesis Methods

MethodReagents/ConditionsYield (%)Energy Efficiency
Michael AdditionThiourea, HCl, NaOH68Moderate
Microwave CyclizationPOCl₃, diphenyl ether72High
Solvent-Free GrindingBall milling, K₂CO₃ catalystN/ATheoretical

Note: Solvent-free mechanochemical approaches remain theoretical for this compound but show promise based on quinoline precedents.

Catalytic Cascade Cyclization Strategies Using Transition Metal Complexes

Palladium and copper catalysts enable one-pot assembly of the quinoline core. A four-step cascade demonstrated by Huang et al. involves:

  • Condensation of p-anisidine with ethyl acetoacetate
  • Cyclization in diphenyl ether at 250°C
  • Chlorination with POCl₃
  • Nucleophilic aromatic substitution with amines

This sequence constructs the 2-methylquinoline scaffold with 72% overall yield, though thiol introduction requires additional steps. Transition metals like Cu(I) facilitate regioselective thiolation via Ullmann-type couplings, as evidenced by related quinoline-6-thiol syntheses achieving 85% regiopurity.

Regioselective Alkylation and Thiolation Reaction Pathways

Positional control remains challenging due to the quinoline ring’s electronic asymmetry. Directed ortho-metalation (DoM) strategies using lithium amides enable selective functionalization at C6. For instance, 2-methylquinoline treated with LDA at –78°C generates a C6 lithio intermediate, which reacts with elemental sulfur to form the thiol after acidic workup.

Alkylation studies reveal that steric effects dominate:

  • C2 methyl groups direct electrophiles to C6 (76% selectivity)
  • Bulkier substituents at C4 shift reactivity to C8

Solvent-Free Mechanochemical Synthesis Innovations

While traditional methods rely on dipolar aprotic solvents like DMF, emerging techniques employ ball milling. In a model system, 2-methylquinoline and thiourea derivatives undergo solid-state grinding with K₂CO₃, achieving 58% conversion to thiolated products without solvent. Scaling this approach could reduce wastewater generation by 90% compared to solution-phase routes.

Density Functional Theory Analysis of Electronic Structure

Density functional theory calculations at the B3LYP/6-311++G(d,p) level provide fundamental insights into the electronic configuration of 2-methylquinoline-6-thiol. The optimized geometry shows planarity between the quinoline ring and thiol group, with a dihedral angle of 8.7° between the aromatic system and sulfur atom [1] . Frontier molecular orbital analysis reveals a HOMO localized on the thiol moiety (-5.8 eV) and LUMO distributed across the quinoline π-system (-1.6 eV), creating a calculated HOMO-LUMO gap of 4.2 eV that suggests moderate electrophilic reactivity [1] [4].

Natural bond orbital (NBO) analysis quantifies intramolecular charge transfer effects, showing significant hyperconjugation between the thiol's lone pairs and the quinoline's σ* orbitals (29.5 kcal/mol stabilization energy). The methyl group at position 2 induces subtle electronic effects, reducing quinoline ring polarization by 12% compared to unsubstituted analogs [6]. Mulliken charge distribution calculations reveal substantial negative charge accumulation on the sulfur atom (-0.43 e), contrasting with positive charges on adjacent carbon atoms (+0.18 e to +0.25 e) [4] [6].

PropertyValue (eV)Computational Method
HOMO Energy-5.8B3LYP/6-311++G(d,p)
LUMO Energy-1.6B3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.2B3LYP/6-311++G(d,p)
Sulfur Charge-0.43 eMulliken Population Analysis

Molecular Docking Simulations for Target Protein Interactions

Molecular docking studies using AutoDock Vina predict strong interactions between 2-methylquinoline-6-thiol and biological targets, particularly kinase enzymes. The compound demonstrates preferential binding to ATP-binding pockets, with calculated binding affinities ranging from -7.4 to -9.8 kcal/mol across different protein models [6]. The thiol group forms critical hydrogen bonds with backbone amides (average distance: 2.1 Å), while the quinoline system engages in π-π stacking with tyrosine residues (centroid distance: 3.8 Å) [4] [6].

Induced-fit docking simulations reveal conformational changes in target proteins upon ligand binding, particularly in the activation loops of tyrosine kinases. The methyl group at position 2 enhances hydrophobic interactions with aliphatic side chains, contributing 28-34% of the total binding energy in simulated complexes [6]. Comparative analysis with 6-carboxy analogs shows 15% improved binding affinity due to reduced electrostatic repulsion in the active site [2] [6].

Quantum Chemical Modeling of Reaction Transition States

Transition state analysis at the ωB97X-D/def2-TZVP level characterizes the reactivity of 2-methylquinoline-6-thiol in sulfonation and oxidation reactions. The thiol group demonstrates nucleophilic attack activation energies of 15.2 kcal/mol for disulfide formation, with a late transition state (bond length: 2.1 Å) exhibiting significant charge transfer to the reacting sulfur [5] [6]. Oxidation pathways show higher barriers, with hydrogen abstraction from the thiol requiring 22.4 kcal/mol, consistent with experimental observations of preferential disulfide formation [5] [6].

Microkinetic modeling predicts 89% conversion to disulfide products under aerobic conditions within 1 hour at 298 K, aligning with UV-Vis kinetic studies of analogous thiol systems [5]. The methyl substituent reduces transition state polarization by 18% compared to des-methyl analogs, lowering activation entropy through enhanced van der Waals interactions in the solvated complex [4] [6].

ReactionΔG‡ (kcal/mol)Rate Constant (s⁻¹)
Disulfide Formation15.28.7×10³
Oxidation (H abstraction)22.42.1×10²
Sulfonation18.94.5×10²

The elucidation of reaction pathways in thiol-functionalized quinoline formation has been significantly advanced through sophisticated intermediate trapping studies [1] [2]. These investigations have revealed a multi-step cascade process that proceeds through distinct, identifiable intermediates, each playing a crucial role in the overall transformation mechanism.

The cascade reaction initiates with a thiol-promoted dearomatizing spirocyclization, where the thiol reagent serves as both an acid and nucleophile [1]. This initial step generates an iminium-thiolate ion pair intermediate, which has been successfully trapped and characterized through various spectroscopic techniques [2]. The formation of this key intermediate proceeds with an activation energy of 12.3 kilocalories per mole and exhibits a reaction rate of 4.1 × 10⁻⁴ per second at 60 degrees Celsius, as demonstrated in systematic kinetic studies [3].

Intermediate trapping experiments using benzyl bromide have demonstrated exceptional efficiency in capturing thiolate anion intermediates, achieving 92% trapping efficiency with a half-life of 3.2 minutes [4]. Nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing these trapped species, providing detailed structural information about the intermediate conformations and electronic states. The successful trapping of sulfonium ion intermediates using methyl iodide, with 78% efficiency and 1.8-minute half-life, has further confirmed the nucleophilic character of sulfur atoms in these reaction pathways [5].

The role of thiyl radicals in the mechanism has been conclusively established through electron paramagnetic resonance spectroscopy studies [6]. Phenyl disulfide trapping agents have demonstrated 86% efficiency in capturing thiyl radical intermediates, with an extremely short half-life of 0.7 minutes, indicating the high reactivity of these species [6]. These radical intermediates play a crucial role in propagating the reaction cascade, particularly in the formation of carbon-sulfur bonds through radical coupling processes.

Sulfenyl chloride intermediates, trapped using N-chlorosuccinimide with 94% efficiency, represent another critical species in the reaction pathway [5]. These intermediates exhibit relatively stable characteristics with a half-life of 5.1 minutes and can be readily detected through infrared spectroscopy by monitoring characteristic sulfur-chlorine stretching frequencies. The formation of phosphonium adducts through triphenylphosphine trapping, while less efficient at 69%, provides valuable insights into the electrophilic nature of certain intermediate species with extended half-lives of 12.4 minutes [7].

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution represents a fundamental mechanistic component in thiol-functionalized quinoline formation, proceeding through well-defined addition-elimination pathways [8] [9]. The mechanism involves the nucleophilic attack of thiol species on electron-deficient quinoline positions, followed by elimination of leaving groups to restore aromaticity [8].

The reactivity patterns in nucleophilic aromatic substitution are strongly influenced by the electronic properties of both the nucleophile and the aromatic substrate [8]. Thiophenol, with a pKa of 6.5, demonstrates exceptional nucleophilic reactivity with a rate constant of 51.0 per molar per second, achieving 85% product yield in just 0.5 hours [10]. This enhanced reactivity is attributed to the relatively low pKa value, which facilitates thiolate anion formation under reaction conditions, and the aromatic stabilization of the resulting thiyl radical species [6].

The influence of thiol structure on reaction kinetics is clearly demonstrated by comparing different nucleophiles. 4-Methylbenzenethiol, with a pKa of 6.7, exhibits a rate constant of 43.7 per molar per second and achieves 82% yield in 0.8 hours, demonstrating the favorable electronic effects of electron-donating methyl substituents [11]. In contrast, n-propanethiol, with a higher pKa of 10.8, shows significantly reduced reactivity with a rate constant of 18.2 per molar per second and requires 2.0 hours to achieve 67% yield [12].

The mechanism proceeds through the formation of a sigma-complex intermediate, where the nucleophile adds to the electron-deficient carbon center [8]. This intermediate is stabilized by the electron-withdrawing nitrogen atom in the quinoline ring system, which delocalizes the negative charge through resonance structures [9]. The subsequent elimination step involves the departure of the leaving group, restoring the aromatic character of the quinoline system.

Biological thiols such as cysteine demonstrate intermediate reactivity characteristics, with a pKa of 8.3, rate constant of 32.1 per molar per second, and 71% yield in 1.2 hours [7]. The amino acid functionality in cysteine introduces additional complexity through potential intramolecular interactions and chelation effects that can influence the overall reaction mechanism [13].

The substitution reactions exhibit strong positional selectivity, with positions 2 and 4 of the quinoline ring showing preferential reactivity due to their proximity to the electron-withdrawing nitrogen atom [8] [9]. Position 2 demonstrates slightly reduced reactivity compared to position 4 due to steric hindrance from the nitrogen lone pair, but both positions readily undergo nucleophilic substitution under appropriate conditions [8].

Role of Sulfur-Containing Precursors in Cyclization Processes

Sulfur-containing precursors play multifaceted roles in quinoline cyclization processes, serving as both nucleophilic sources and structural directing elements [14] [15]. The choice of sulfur precursor significantly influences reaction efficiency, selectivity, and the nature of byproduct formation, making precursor selection a critical factor in synthetic strategy development.

Thiourea emerges as one of the most effective sulfur precursors, achieving 74% cyclization yield with 0.85 selectivity under acidic conditions at 150 degrees Celsius for 5 hours . The mechanism involves initial protonation of thiourea, followed by nucleophilic attack on the quinoline precursor and subsequent cyclization through intramolecular bond formation [17]. The primary byproduct formation involves disulfide species, resulting from oxidative coupling of intermediate thiol groups under the reaction conditions.

Phenyl isothiocyanate demonstrates superior performance among tested precursors, achieving 81% cyclization yield with 0.89 selectivity under toluene reflux conditions at 110 degrees Celsius for 4 hours [14]. The enhanced efficiency is attributed to the electrophilic character of the isothiocyanate carbon, which readily undergoes nucleophilic attack by amino groups in quinoline precursors. The formation of aniline derivatives as the main byproduct indicates competing hydrolysis reactions that can be minimized through careful moisture control.

Carbon disulfide presents unique mechanistic challenges, achieving only 52% cyclization yield with 0.64 selectivity under basic conditions [18]. The lower efficiency is attributed to the symmetric nature of carbon disulfide, which can lead to multiple competing reaction pathways and the formation of complex thioether byproducts. The basic reaction conditions facilitate deprotonation of amino groups, enhancing their nucleophilicity but also promoting side reactions with the solvent system.

Ammonium thiocyanate provides moderate cyclization efficiency with 66% yield and 0.72 selectivity under acetic acid conditions at 120 degrees Celsius for 6 hours [19]. The mechanism involves initial coordination of the thiocyanate anion to electrophilic centers, followed by rearrangement and cyclization processes. Thiazole formation as the primary byproduct suggests competing cyclization pathways that involve nitrogen-sulfur bond formation rather than the desired carbon-sulfur connections.

Sodium hydrosulfide represents the least efficient precursor tested, achieving only 48% yield with 0.58 selectivity under aqueous conditions at 90 degrees Celsius for 10 hours [20]. The poor performance is attributed to the high nucleophilicity of hydrosulfide anions, which leads to rapid formation of polysulfide byproducts through self-condensation reactions. The aqueous reaction medium further complicates the mechanism by introducing competing hydrolysis pathways.

The role of sulfur oxidation states in cyclization efficiency has been systematically investigated through computational studies [11] [10]. Higher oxidation state precursors, such as sulfates and sulfites, demonstrate enhanced catalytic activity by coordinating to catalyst surfaces and improving reaction kinetics. The presence of oxidized sulfur species correlates directly with improved catalytic performance, suggesting that controlled oxidation of sulfur precursors may represent a viable strategy for reaction optimization.

Kinetic and Thermodynamic Control in Multi-Component Reactions

The balance between kinetic and thermodynamic control represents a fundamental aspect of multi-component quinoline formation reactions, determining product distributions and reaction selectivity under various conditions [21] [22] [23]. This control mechanism is particularly important in thiol-functionalized quinoline synthesis, where multiple reaction pathways can lead to different products with varying stability profiles.

Temperature effects on reaction control are clearly demonstrated through systematic studies of multi-component cascade reactions [24] [25]. At 25 degrees Celsius, kinetic control predominates with 85% kinetic product formation and only 15% thermodynamic product, representing a selectivity ratio of 5.7 to 1 in favor of the kinetic pathway [21]. The short reaction time of 1 hour under these conditions prevents equilibration processes that would favor thermodynamically stable products.

As temperature increases to 60 degrees Celsius, the kinetic versus thermodynamic product ratio shifts to 72% versus 28%, representing a selectivity ratio of 2.6 to 1 [23]. This temperature increase provides sufficient thermal energy to overcome higher activation barriers, allowing access to thermodynamically controlled pathways while maintaining reasonable reaction rates. The extended reaction time of 4 hours facilitates partial equilibration between kinetic and thermodynamic products.

At 80 degrees Celsius, the product distribution approaches equilibrium with 58% kinetic product and 42% thermodynamic product, yielding a selectivity ratio of 1.4 to 1 [26]. This temperature regime represents the transition point where kinetic and thermodynamic factors contribute approximately equally to product determination. The 8-hour reaction time allows significant equilibration, particularly for reversible reaction steps.

Higher temperatures of 100 degrees Celsius favor thermodynamic control with 34% kinetic product and 66% thermodynamic product, representing a selectivity ratio of 1 to 1.9 in favor of thermodynamic products [22]. The 12-hour reaction time ensures extensive equilibration, allowing the system to approach the thermodynamically favored product distribution. At 120 degrees Celsius, thermodynamic control becomes dominant with only 18% kinetic product and 82% thermodynamic product, yielding a selectivity ratio of 1 to 4.6 [27].

The mechanistic basis for kinetic versus thermodynamic control lies in the relative activation energies of competing reaction pathways [21] [22]. Kinetic products form through pathways with lower activation energies but may be less thermodynamically stable than alternative products formed through higher energy pathways [23]. The prevalence of each control mechanism depends on reaction conditions, particularly temperature and time, which determine whether the system can overcome higher energy barriers to reach thermodynamically stable products.

Computational studies have provided detailed energy profiles for competing reaction pathways in thiol-functionalized quinoline formation [24] [28]. Density functional theory calculations reveal that thermodynamic products are typically more stable by 76.1 kilojoules per mole compared to kinetic products, explaining the temperature-dependent shift in product distributions [25]. These calculations also identify transition state structures and intermediate species that control the overall reaction selectivity.

The role of solvent effects in controlling reaction outcomes has been systematically investigated [15]. Polar solvents tend to stabilize charged intermediate species, favoring pathways that proceed through ionic mechanisms [29]. Nonpolar solvents preferentially stabilize radical intermediates, promoting free radical pathways that may lead to different product distributions [5]. Mixed solvent systems, particularly acetonitrile-water mixtures, have been shown to provide optimal conditions for achieving high yields of desired products while minimizing unwanted side reactions.

Catalyst effects on kinetic versus thermodynamic control represent another important consideration in reaction design [28] [29]. Lewis acid catalysts can lower activation energies for specific pathways, shifting the balance toward kinetically favored products even under conditions that would normally favor thermodynamic control [14]. Bronsted acid catalysts facilitate proton transfer processes that may open alternative reaction pathways with different energy profiles [1] [2].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

175.04557046 g/mol

Monoisotopic Mass

175.04557046 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types